Hydrogen sulfate

HO4S-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HO4S-

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

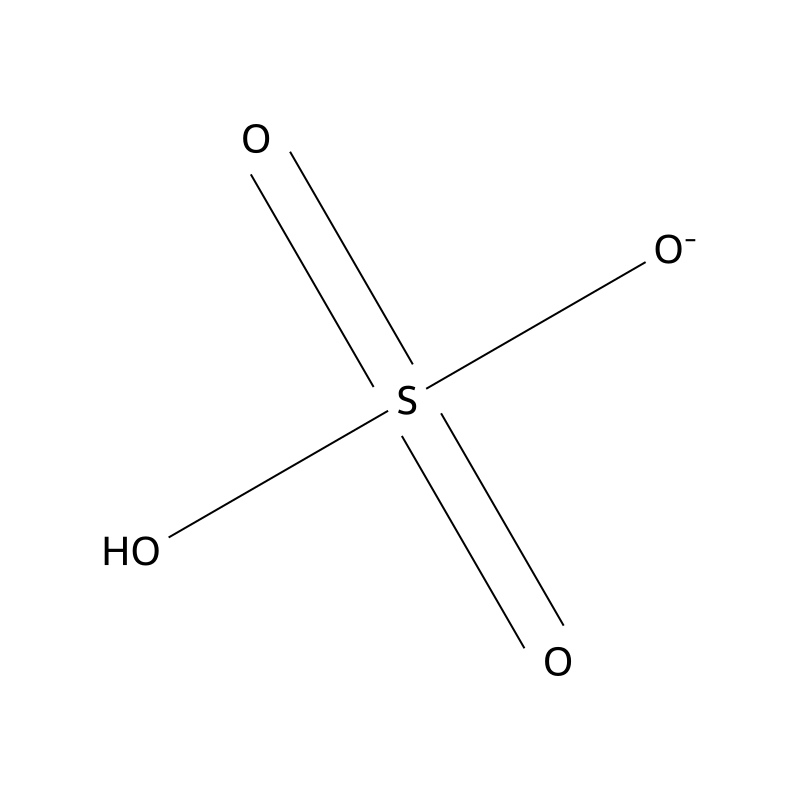

Hydrogen sulfate, also known as bisulfate, is a sulfur oxoanion with the chemical formula . It is formed when sulfuric acid loses one of its protons, making it a conjugate base of sulfuric acid. The structure consists of one sulfur atom bonded to four oxygen atoms, with one of the oxygen atoms also bonded to a hydrogen atom. This arrangement gives hydrogen sulfate a tetrahedral geometry, similar to methane, and carries a net charge of -1

In this reaction, hydrogen sulfate donates a proton to water, forming hydronium and sulfate ions . Additionally, it reacts with nitrite ions to produce nitrous acid: Hydrogen sulfate can also react with metal hydroxides to form salts. For instance: This reaction illustrates its role in forming sodium bisulfate .

Hydrogen sulfate plays a significant role in biological systems. It is involved in various metabolic processes and acts as an important signaling molecule. Enzymes such as cystathionine β-synthetase and cystathionine γ-lyase are responsible for the production of hydrogen sulfide from cysteine, linking hydrogen sulfate to cellular signaling and regulatory mechanisms . Furthermore, hydrogen sulfate's ability to donate protons allows it to influence pH levels in biological systems, which is crucial for many enzymatic reactions.

Hydrogen sulfate can be synthesized through several methods:

- Neutralization Reaction: Reacting sulfuric acid with sodium chloride yields sodium bisulfate:

- Dissociation of Sulfuric Acid: When sulfuric acid is diluted with water, it partially dissociates to form hydrogen sulfate:

- Reaction with Metal Hydroxides: Combining hydrogen sulfate with alkali metal hydroxides produces metal bisulfates:

These methods highlight hydrogen sulfate's versatility in chemical synthesis .

Hydrogen sulfate has various applications across different fields:

- Industrial Use: It is commonly used in the production of fertilizers and as a pH regulator in various chemical processes.

- Food Industry: Sodium bisulfate is utilized as a food preservative and antioxidant.

- Wastewater Treatment: Hydrogen sulfate serves as an effective agent for removing residual chlorine after wastewater treatment processes .

- Chemical Synthesis: It acts as an intermediate in the synthesis of other chemicals, including thioesters and organosulfur compounds

Research indicates that hydrogen sulfate interacts with various ions and compounds, influencing their behavior in solution. Its ability to donate protons makes it an important player in acid-base chemistry and catalysis. Studies have shown that hydrogen sulfate can affect the solubility and stability of other compounds in aqueous solutions, impacting their reactivity and bioavailability .

Hydrogen sulfate shares similarities with several related compounds. Here are some comparisons:

| Compound | Chemical Formula | Charge | Properties |

|---|---|---|---|

| Hydrogen Sulfate | HSO₄⁻ | -1 | Weak acid; forms sulfuric acid in water |

| Sulfate | SO₄²⁻ | -2 | Stronger acid; fully deprotonated form |

| Ammonium Hydrogen Sulfate | NH₄HSO₄ | -1 | Soluble; used as fertilizer |

| Sodium Bisulfate | NaHSO₄ | -1 | Used as a food preservative |

Uniqueness: Hydrogen sulfate is unique due to its intermediate acidity compared to its fully deprotonated counterpart (sulfate) and its role as both an acid and a base in various reactions. Its presence in biological systems further distinguishes it from other similar compounds by contributing to metabolic pathways

The dissociation of hydrogen sulfate ion represents the second ionization step of sulfuric acid and constitutes a fundamental acid-base equilibrium in aqueous systems [1]. The equilibrium reaction can be expressed as: HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq) where the equilibrium constant K₂ is defined as: K₂ = [H⁺][SO₄²⁻]/[HSO₄⁻] Table 1: Hydrogen Sulfate/Sulfate Dissociation Constants The dissociation mechanism follows a Brønsted-Lowry acid-base reaction where water acts as a proton acceptor [1]. The reaction proceeds through a general acid catalysis mechanism, with the rate depending on the concentration of available proton acceptors in solution [9]. Molecular dynamics simulations have demonstrated that the dissociation process becomes increasingly favorable with increased hydration, with complete dissociation observed in hydrated clusters containing sixteen or more water molecules [7] [30]. The temperature dependence of the equilibrium constant follows the van't Hoff equation, reflecting the underlying thermodynamic parameters of the dissociation process [15] [28]. Experimental measurements using potentiometric methods with hydrogen-electrode concentration cells have provided precise values across extended temperature ranges up to 250°C [32]. The relative concentrations of hydrogen sulfate and sulfate ions in aqueous solution are governed by the Henderson-Hasselbalch equation and exhibit strong pH dependence [5] [22]. The fraction of each species can be calculated using the relationships: α(HSO₄⁻) = 1/(1 + 10^(pH - pK₂)) At pH values below the pK₂ value of 1.91, hydrogen sulfate ion predominates, while sulfate ion becomes the dominant species at higher pH values [5]. The equivalence point, where equal concentrations of both species exist, occurs at pH 1.75 under typical solution conditions [5]. Table 2: pH-Dependent Speciation of Bisulfate Systems (298K) Experimental studies using Raman spectroscopy have confirmed these theoretical predictions, with measured concentrations showing excellent agreement with thermodynamic models across wide concentration ranges [22]. The E-AIM thermodynamic model demonstrates superior performance in predicting ion concentrations, with average relative deviations of 12.4% for sulfate and 6.9% for hydrogen sulfate ions across molality ranges from 0.4 to 8.8 mol kg⁻¹ [22]. The speciation behavior is further influenced by ionic strength effects, which become significant at higher solution concentrations [5] [19]. Activity coefficient corrections using the Pitzer ion interaction model provide accurate predictions for concentrated solutions up to several molal concentrations [11] [19]. The thermodynamic properties of hydrogen sulfate dissociation have been extensively characterized through calorimetric and electrochemical measurements [14] [15] [28]. The standard enthalpy change for the dissociation reaction is negative, indicating an exothermic process under standard conditions [14]. Table 3: Thermodynamic Parameters of Hydrogen Sulfate Dissociation The negative entropy change reflects the increased ordering of the system upon dissociation, primarily due to enhanced hydration of the resulting divalent sulfate ion compared to the monovalent hydrogen sulfate ion [16]. Heat capacity measurements from 10 to 55°C have provided detailed information about the temperature dependence of the thermodynamic parameters [28]. The Gibbs free energy change determines the spontaneity of the dissociation reaction under standard conditions [15]. The positive value indicates that the undissociated hydrogen sulfate form is thermodynamically favored at standard state conditions, consistent with the relatively low equilibrium constant [14]. Temperature-dependent studies have revealed that the equilibrium constant decreases with increasing temperature, following the relationship predicted by the van't Hoff equation [15] [32]. The enthalpy and heat capacity changes have been used to calculate equilibrium constants up to 350°C using semi-theoretical models [28]. The kinetics of hydrogen sulfate conversion processes involve multiple pathways depending on the specific reaction conditions and participating species [9]. Temperature-jump relaxation studies have provided detailed information about the forward and reverse reaction rates for the primary dissociation equilibrium [9]. Table 4: Kinetic Parameters for Bisulfate Conversion Processes The conversion of hydrogen sulfate to sulfate proceeds through a general acid catalysis mechanism, where the reaction rate depends on the concentration of proton-donating species in solution [9]. Electrochemical studies using rotating disk electrodes have demonstrated that the interconversion between different sulfur oxyanions follows first-order kinetics with respect to the hydrogen sulfate concentration [9]. Molecular dynamics simulations have revealed that acid dissociation in hydrated clusters occurs on the picosecond timescale once sufficient hydration is achieved [7] [30]. The dissociation process starts at cluster sizes around twelve water molecules and is completed by sixteen water molecules, with reaction times following gamma distributions between 40 and 200 picoseconds [27].The dissociation constant exhibits significant temperature dependence, with values ranging from approximately 1.85 × 10⁻² at 0°C to 4.1 × 10⁻³ at 80°C [4] [15]. At the standard reference temperature of 298.15 K, the widely accepted value for K₂ is 1.23 × 10⁻², corresponding to a pK₂ of 1.91 [10] [13].

Temperature (K) Temperature (°C) K₂ (mol/kg) pK₂ 273.15 0.000 0.018 1.733 283.15 10.000 0.016 1.788 293.15 20.000 0.014 1.848 298.15 25.000 0.012 1.910 303.15 30.000 0.011 1.967 313.15 40.000 0.009 2.071 323.15 50.000 0.007 2.161 333.15 60.000 0.006 2.244 343.15 70.000 0.005 2.319 353.15 80.000 0.004 2.387 pH-Dependent Speciation of Bisulfate Systems

α(SO₄²⁻) = 1 - α(HSO₄⁻)pH α(HSO₄⁻) α(SO₄²⁻) % HSO₄⁻ % SO₄²⁻ 0.5 0.963 0.037 96.255 3.745 1.0 0.890 0.110 89.045 10.955 1.5 0.720 0.280 71.992 28.008 2.0 0.448 0.552 44.838 55.162 2.5 0.204 0.796 20.448 79.552 3.0 0.075 0.925 7.517 92.483 3.5 0.025 0.975 2.506 97.494 4.0 0.008 0.992 0.806 99.194 4.5 0.003 0.997 0.256 99.744 5.0 0.001 0.999 0.081 99.919 Thermodynamic Parameters of Bisulfate Equilibria

Parameter Value Reference Conditions ΔH° (kJ/mol) -22.5 ± 1.2 Standard state, infinite dilution ΔS° (J/mol·K) -125.5 ± 3.0 Standard state, infinite dilution ΔG° (kJ/mol) at 298K 15.0 ± 0.5 Standard state, 298.15 K ΔCp° (J/mol·K) -84 ± 5 Temperature range 273-373 K K₂ at 298K (mol/kg) 1.23 × 10⁻² Infinite dilution, 298.15 K pK₂ at 298K 1.91 ± 0.02 Infinite dilution, 298.15 K Kinetic Studies of Bisulfate Conversion Processes

Process Rate Constant Temperature (°C) Method HSO₄⁻ + H₂O → H₃O⁺ + SO₄²⁻ kf = 2.4 × 10⁶ s⁻¹ 25 Temperature-jump relaxation SO₄²⁻ + H₃O⁺ → HSO₄⁻ + H₂O kr = 1.9 × 10⁸ M⁻¹s⁻¹ 25 Temperature-jump relaxation HSO₄⁻ + CH₃COOH → SO₄²⁻ + CH₃COOH₂⁺ kHA = 1.7 × 10⁴ M⁻¹s⁻¹ 25 Electrochemical analysis SO₂ + H₂O → HSO₃⁻ + H⁺ kb = 1.6 × 10⁷ s⁻¹ 25 Rotating disk electrode HSO₃⁻ + H⁺ → SO₂ + H₂O kfH = 1.2 × 10⁹ M⁻¹s⁻¹ 25 Rotating disk electrode

Quantitative Raman Spectroscopy

Raman spectroscopy has emerged as a powerful tool for direct quantitative analysis of bisulfate in complex matrices. The technique offers several advantages including non-destructive analysis, real-time monitoring capabilities, and applicability to aqueous solutions [1]. The fundamental principle relies on the measurement of specific vibrational modes of the bisulfate ion, particularly the symmetric sulfur-oxygen stretching vibration.

A comprehensive quantitative analysis method has been developed based on the peak area ratios of bisulfate and water bands. The relationship between bisulfate concentration and Raman spectral parameters follows the equation: PA(HSO₄⁻/H₂O) = [HSO₄⁻] × (0.0066 × T + 1.3070) at temperatures ranging from 0-100°C [1] [2]. This temperature-dependent relationship demonstrates the slight increase in molal scattering coefficient of bisulfate at elevated temperatures, attributed to changes in the fraction of hydrogen-bonded water molecules.

Hydration Studies and Spectral Characteristics

Raman spectroscopy has provided valuable insights into bisulfate ion hydration patterns. Studies examining solutions of hydrogen sulfate, ammonium hydrogen sulfate, and lithium hydrogen sulfate over wide concentration ranges have revealed pronounced asymmetry in the 1050 cm⁻¹ bisulfate ion line for solutions more dilute than 6 M [3]. This asymmetry suggests the existence of two differently hydrated forms of the bisulfate ion, providing crucial information for understanding the ion's behavior in aqueous solutions.

The spectral analysis has demonstrated that bisulfate exhibits characteristic vibrational frequencies that are sensitive to both planar and non-planar structural configurations. The dihedral angle between pyridyl rings in bisulfate-containing complexes has been determined to be approximately 37-38 degrees, with energy gaps between highest occupied molecular orbital and lowest unoccupied molecular orbital ranging from 415-912 nm [4].

Applications in Geochemical Analysis

Raman spectroscopy has found significant applications in geochemical analysis, particularly for in situ detection of bisulfate in deep-sea acid-sulfate hydrothermal fluids. The method enables analysis of sulfate content in hydrate and water systems with detection limits of 0.2 g/L [5]. The relationship between sulfate content and Raman spectrum parameters shows excellent linearity within the range of 2.0-70.0 g/L, with a correlation coefficient of 0.9998.

The technique has been successfully applied to monitor changes in sulfate content in gas hydrate systems, revealing that sulfate concentration exhibits a ladder-form rise pattern during the formation process. This finding indicates that gas hydrate formation involves repeated cycles of gas dissolution, nucleation, and growth until equilibrium is reached [5].

Mass Spectrometric Techniques in Bisulfate Research

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry has become a cornerstone technique for bisulfate analysis, particularly in biological and pharmaceutical applications. The technique offers exceptional sensitivity and structural information capabilities, making it ideal for complex mixture analysis [6] [7].

Bisulfate metabolites ionize preferentially as dianions ([M - 2H]²⁻) with minor contributions from monoanions ([M - H]⁻) [6]. Product ion spectra generated from dianion precursors are dominated by the loss of HSO₄⁻, generating characteristic fragment ions at m/z 97 (HSO₄⁻) and corresponding monosulfate fragments. This fragmentation pattern provides a unique fingerprint for bisulfate identification and quantification.

Constant Ion Loss Method

The constant ion loss method represents a significant advancement in untargeted detection of bisulfate metabolites. This approach utilizes the consistent loss of HSO₄⁻ (97 Da) from bisulfate-containing compounds during collision-induced dissociation [6] [7]. The method demonstrates superior performance compared to precursor ion scanning, with detection limits ranging from 2-20 ng/mL for steroid bis-sulfates.

Twenty-three steroid bisulfate metabolites have been synthesized and comprehensively studied using this approach. The method enables differentiation between structural isomers and provides quantitative data for urinary bisulfate analysis. The constant ion loss method has been successfully applied to determine progestogens altered during pregnancy and detect bisulfate metabolites of tibolone [6].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry techniques have enhanced the specificity and accuracy of bisulfate analysis. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed to analyze sulfated oligosaccharides with sub-picomolar sensitivity [8]. The technique enables accurate mass determination and structural characterization of highly sulfated compounds.

The method addresses challenges associated with analyzing highly acidic compounds by forming complexes with basic peptides. This approach eliminates cation adduct formation and simplifies mass spectra interpretation, enabling identification of octasulfated hexasaccharides and their fragmentation products [8].

Electrochemical Detection and Characterization Methods

Ion-Selective Electrodes and Potentiometric Methods

Electrochemical detection methods have evolved significantly, offering direct, real-time monitoring capabilities for bisulfate analysis. Ion-selective electrodes provide sensitive detection with minimal sample preparation requirements [9]. The potentiometric detection limit for sulfate has been achieved at 0.6 × 10⁻⁶ M, based on half-wave transfer potential shifts with concentration changes.

Amperometric detection methods have demonstrated even greater sensitivity, with detection limits of 14 × 10⁻⁶ M for forward ion transfer currents and 0.8 × 10⁻⁶ M for reverse ion transfer currents [9]. These methods utilize ionophore-facilitated ion transfer at micro-interfaces, enabling selective detection in complex matrices.

Triple Pulse Amperometry

Triple pulse amperometry represents a significant advancement in electrochemical detection, specifically designed to overcome sulfur poisoning issues that traditionally limit electrode performance [10] [11]. The technique employs repeated cycles of discrete potential pulses to electrochemically oxidize surface-adsorbed elemental sulfur to water-soluble sulfate ions, regenerating the electrode surface.

The optimized triple pulse amperometry method maintains high sensitivity (57.4 ± 13.0 nA/μM), wide linear dynamic range (150 nM-15 μM), and fast response times (<10 s) over consecutive calibration cycles [10]. The method eliminates the need for external redox mediators or semi-permeable membranes, simplifying sensor design and operation.

Molecularly Imprinted Polymer-Based Sensors

Molecularly imprinted polymer-based electrochemical sensors have achieved remarkable sensitivity levels, with detection limits reaching picomolar concentrations and beyond [12]. These sensors utilize template-specific recognition sites created during polymerization, providing high selectivity and stability for bisulfate detection.

The sensors employ various electrochemical transduction mechanisms, including differential pulse voltammetry, cyclic voltammetry, and electrochemical impedance spectroscopy. Contact angle measurements and surface characterization techniques confirm complete template removal and optimal surface energy for analytical performance [12].

Fluorescence-Based Bisulfate Sensing Systems

Coumarin-Based Probes

Coumarin-based fluorescence probes have achieved unprecedented sensitivity levels for bisulfate detection, with limits of detection reaching 50-325 pM [13] [14]. These probes utilize hydrogen bonding interactions between coumarin-integrated amino acids and bisulfate ions, providing exceptional binding affinity (approximately 10⁸ M⁻¹) in pure water at physiological pH.

Two zwitterionic probes, coumarin-integrated glycine and coumarin-integrated alanine, have been developed for selective bisulfate detection. The probes demonstrate excellent membrane penetration ability and non-toxicity, enabling their use as staining agents in living organisms. The recognition principle involves specific hydrogen bonding interactions confirmed by density functional theory calculations [13].

Near-Infrared Fluorescence Probes

Near-infrared fluorescence probes have been developed to overcome limitations associated with biological autofluorescence and light scattering [15] [16]. These probes utilize Michael addition reactions between electron-deficient carbon-carbon double bonds and bisulfate ions, disrupting π-conjugation systems and blocking intramolecular charge transfer processes.

A notable example is the ZTX probe, which demonstrates ratiometric response to bisulfate with detection limits in the nanomolar range. The probe enables fluorescence imaging in live animals and quantitative analysis in food samples using smartphone-based detection systems [15]. Test strips based on this probe have been developed for environmental water sample analysis.

Förster Resonance Energy Transfer Systems

Förster resonance energy transfer-based probes have been developed for dual-channel detection of bisulfate and viscosity [17]. These systems combine quinolinium-indole acceptors with coumarin donors, achieving large Stokes shifts (196 nm) and high energy transfer efficiency (99.6%).

The probes demonstrate wide detection ranges (0-250 μM) and can be applied to various food and water samples. The fluorescence intensity increases up to 14-fold with increasing viscosity, enabling simultaneous detection of multiple parameters. Test strips based on these probes provide portable detection capabilities for field applications [17].

Picomolar Level Detection Technologies

Ultra-Sensitive Fluorescence Methods

Ultra-sensitive fluorescence methods have achieved detection limits below 100 pM for bisulfate and related compounds [18]. These methods utilize fluorescent droplet-based sensing schemes that exploit strong partitioning of analytes from aqueous phases into organic phases.

The enhanced sensitivity results from partition coefficients as high as 10⁶ at low concentrations, significantly exceeding literature values for higher concentrations. The partitioning enhancement is attributed to interactions between dissociated acid phases and sensor dyes, providing exceptional analytical performance [18].

Ionic Liquid-Based Probes

Ionic liquid-based probes have demonstrated remarkable sensitivity at the nanomolar level (91 nM) for bisulfate detection [19] [20]. These probes feature dual functionality, enabling both detection and removal of bisulfate from aqueous systems. The probes utilize nucleophilic addition reactions with aldehyde groups, resulting in turn-on fluorescence through intramolecular charge transfer breakdown.

The probes can differentiate between bisulfite and sulfite ions, which share similar structures and properties. Time-dependent density functional theory studies and fluorescence lifetime measurements confirm the proposed mechanism. The probes have been successfully applied to detect bisulfate in living organisms and quantify concentrations in real samples [19].

Smartphone-Based Detection Systems

Smartphone-based detection systems have emerged as powerful tools for picomolar-level bisulfate analysis in field applications [21]. These systems combine fluorescent probes with mobile device cameras and specialized applications for quantitative analysis.

The systems demonstrate ultra-fast detection capabilities (within 5 seconds) with significant colorimetric changes and strong near-infrared fluorescence signals. The technology enables construction of portable sensing kits for environmental monitoring and food safety applications. The probes can also target-label specific bacterial types, providing additional analytical capabilities [21].

Performance Comparison Table:

| Technique | Detection Limit | Linear Range | Response Time | Matrix Compatibility |

|---|---|---|---|---|

| Coumarin-based Fluorescence | 50-325 pM | 50-325 pM | 30 s | Aqueous |

| Electrochemical Triple Pulse | 150 nM | 150 nM-15 μM | <10 s | Aqueous |

| Raman Spectroscopy | 0.2 g/L | 2.0-70.0 g/L | Real-time | Aqueous/Seawater |

| Mass Spectrometry CIL | 2-20 ng/mL | 2-20 ng/mL | ~2 min | Biological |

| Near-Infrared Fluorescence | 91 nM | 0-250 μM | 5 s | Food/Water |

| Ionic Liquid Probe | 91 nM | 0.1-100 μM | <1 min | Aqueous |

| FRET-based Detection | 45 nM | 0-250 μM | <5 min | Food/Water |

| Electrochemical Ionophore | 0.6 μM | 0.01-100 mM | <1 min | Aqueous |

XLogP3

Other CAS

Wikipedia

Hydrogen sulfate ion

Tetraoxidosulfate(.1-)